N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide
Description
N-({1-[3-(4-Chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is a benzimidazole derivative featuring a 4-chloro-3-methylphenoxypropyl side chain and an N-methylacetamide substituent. The chloro and methyl substituents on the phenoxy ring may influence electronic and steric properties, affecting interactions with biological targets .
Properties
IUPAC Name |
N-[[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c1-15-13-17(9-10-18(15)22)27-12-6-11-25-20-8-5-4-7-19(20)23-21(25)14-24(3)16(2)26/h4-5,7-10,13H,6,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJJTKZSCKMWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the Phenoxypropyl Group: This step involves the reaction of the benzodiazole intermediate with 3-(4-chloro-3-methylphenoxy)propyl bromide under basic conditions.
Introduction of the Methylacetamide Moiety: The final step involves the acylation of the secondary amine with methylacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The chloro group in the phenoxy ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. The phenoxypropyl group may enhance the compound’s binding affinity and specificity, while the methylacetamide moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
- N-({1-[3-(2,6-Dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide (): This analog replaces the 4-chloro-3-methylphenoxy group with a 2,6-dimethylphenoxy moiety. The absence of chlorine and the para-methyl group may reduce electronegativity and alter binding affinity. Methyl groups at the 2- and 6-positions could sterically hinder interactions with target proteins compared to the target compound’s meta-chloro substituent .
- N-({1-[2-(4-Chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide (): The propyl chain in the target compound is shortened to ethyl here.
Core Heterocycle and Functional Group Modifications
- N-(1-{1-[3-(4-Chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide (): Replaces the acetamide group with a 2-furamide moiety. The furamide’s oxygen-rich structure could enhance hydrogen-bonding capacity but reduce metabolic stability compared to the methylacetamide group .
- N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide (): Substitutes benzodiazole with benzothiazole, a scaffold noted for anticancer and antibacterial activity. Crystal structure analysis reveals hydrogen bonding (O–H⋯N, N–H⋯O) and π-π stacking, suggesting similar solid-state stability .
- N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (): Features a piperazine ring instead of a phenoxypropyl chain. The basic piperazine group may improve solubility but introduce susceptibility to cytochrome P450 metabolism .
Key Comparative Data Table
Physicochemical Properties :
- Lipophilicity : The chloro substituent increases logP compared to methyl analogs, enhancing membrane permeability but risking higher plasma protein binding.
- Stability : Analogous benzothiazole derivatives exhibit robust crystal packing via hydrogen bonds and π-π interactions, suggesting the target compound may share similar solid-state stability .
Biological Activity
N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is a complex organic compound characterized by a unique structural arrangement that includes a benzodiazole core, a chlorinated phenoxy group, and an acetamide moiety. This compound's potential biological activities make it a subject of interest in medicinal chemistry and pharmacological research.
Structural Characteristics
The compound's structure can be summarized as follows:
- Core Structure : Benzodiazole
- Functional Groups :
- Chlorinated phenoxy group
- Propyl chain
- Acetamide group
This combination of functional groups suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit key metabolic pathways in microbial cells, potentially disrupting growth and survival mechanisms. This antimicrobial effect is hypothesized to arise from interactions with enzymes or receptors crucial for microbial metabolism .
- Anti-inflammatory Properties : The compound has been explored for its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .
- Analgesic Effects : There is evidence to suggest that it may possess analgesic properties, making it a candidate for pain management therapies .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may interact with specific biological targets involved in microbial metabolism and inflammatory pathways.
Synthesis and Research Findings
The synthesis of this compound typically involves multiple steps, including the formation of the benzodiazole core and the introduction of substituents such as the chlorinated phenoxy group. The detailed synthetic route can impact the biological activity of the final product due to variations in purity and structural integrity.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides | Contains similar phenoxy and furan groups | Focused on hydrazide chemistry |
| Indole derivatives | Shares heterocyclic structures | Known for diverse biological activities |
Case Studies and Experimental Data
While extensive experimental data on this compound is limited, some studies have highlighted its potential:
- In Vitro Studies : Laboratory tests have shown promising results regarding its antimicrobial efficacy against various pathogens.
- In Vivo Studies : Animal models are being used to further investigate its anti-inflammatory and analgesic properties, with preliminary findings indicating potential therapeutic benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
